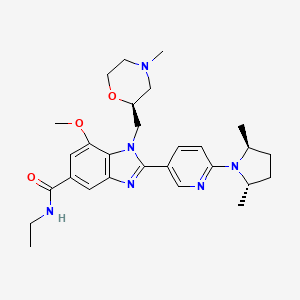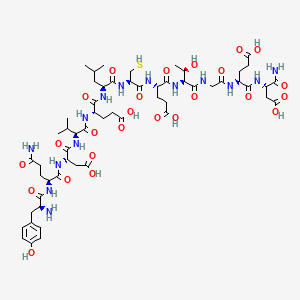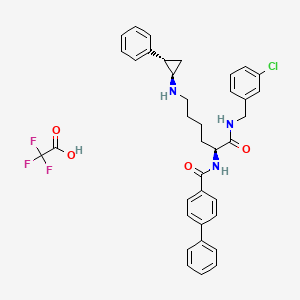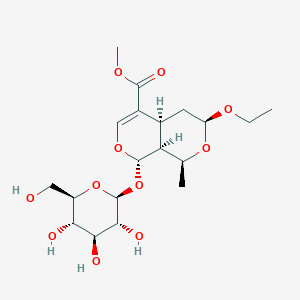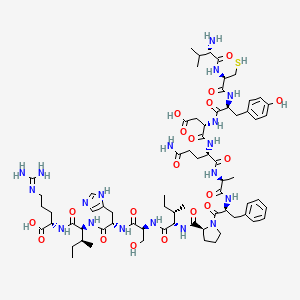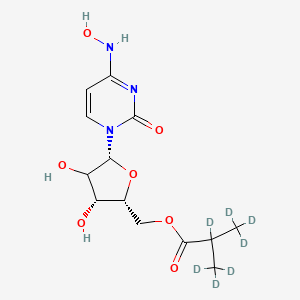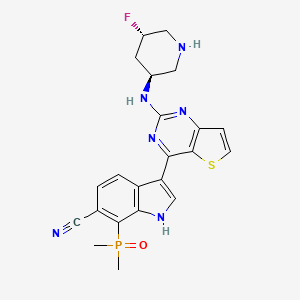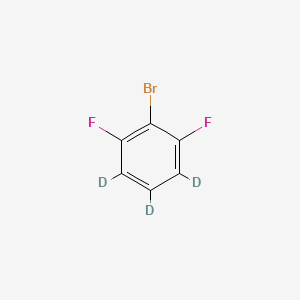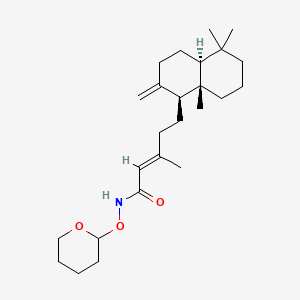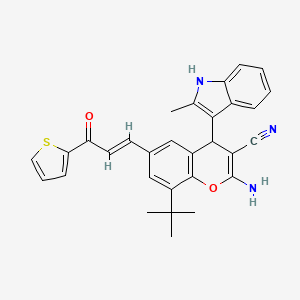
DNA relaxation-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA relaxation-IN-1 is a compound used in biochemical and biophysical studies to investigate the intercalation of small molecules into DNA. This compound is particularly useful in assays involving DNA topoisomerase I, an enzyme that facilitates the relaxation of supercoiled DNA by inducing transient single-strand breaks. The study of this compound provides insights into the mechanisms of DNA manipulation and the interactions between DNA and various small molecules .
Vorbereitungsmethoden
The preparation of DNA relaxation-IN-1 involves several synthetic routes and reaction conditions. One common method includes the use of topoisomerase I-mediated DNA relaxation assays. These assays typically involve the use of a supercoiled plasmid to mimic the topological constraints of genomic DNA. The reaction conditions often require the presence of divalent cations such as magnesium ions (Mg²⁺) and ATP .
Analyse Chemischer Reaktionen
DNA relaxation-IN-1 undergoes various chemical reactions, including intercalation, oxidation, and reduction. The intercalation process involves the insertion of the compound between two consecutive base pairs of DNA, leading to an increase in the length of the DNA and an unwinding of the DNA helix . Common reagents used in these reactions include ethidium bromide for staining and visualization, and various buffers to maintain the pH and ionic strength of the reaction environment . Major products formed from these reactions include relaxed DNA and DNA-topoisomerase complexes .
Wissenschaftliche Forschungsanwendungen
DNA relaxation-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the intercalation of small molecules into DNA and to investigate the binding properties of various drugs. In biology, it helps in understanding the mechanisms of DNA replication, repair, and transcription. In medicine, this compound is used to explore the interactions between DNA and anticancer agents, providing insights into the development of new therapeutic drugs . Additionally, it is used in industrial applications to study the effects of various compounds on DNA structure and function .
Wirkmechanismus
The mechanism of action of DNA relaxation-IN-1 involves its interaction with DNA topoisomerase I. The compound intercalates between the base pairs of DNA, causing the DNA helix to unwind. Topoisomerase I then induces a transient single-strand break in the DNA, allowing the DNA to relax and relieve the topological stress. This process is essential for various cellular functions, including DNA replication and transcription . The molecular targets of this compound include the DNA helix and the topoisomerase I enzyme .
Vergleich Mit ähnlichen Verbindungen
DNA relaxation-IN-1 is unique in its ability to efficiently intercalate into DNA and facilitate the relaxation of supercoiled DNA. Similar compounds include various topoisomerase inhibitors such as camptothecin, topotecan, and irinotecan . These compounds also target DNA topoisomerase I but differ in their chemical structures and specific binding properties. This compound is particularly noted for its robust performance in DNA relaxation assays and its ability to provide detailed insights into DNA-drug interactions .
Eigenschaften
Molekularformel |
C30H27N3O2S |
|---|---|
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
2-amino-8-tert-butyl-4-(2-methyl-1H-indol-3-yl)-6-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C30H27N3O2S/c1-17-26(19-8-5-6-9-23(19)33-17)27-20-14-18(11-12-24(34)25-10-7-13-36-25)15-22(30(2,3)4)28(20)35-29(32)21(27)16-31/h5-15,27,33H,32H2,1-4H3/b12-11+ |
InChI-Schlüssel |
XAAIDHPZKXBLMF-VAWYXSNFSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=CC(=C4)/C=C/C(=O)C5=CC=CS5)C(C)(C)C)OC(=C3C#N)N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=CC(=C4)C=CC(=O)C5=CC=CS5)C(C)(C)C)OC(=C3C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
